Sanshodiol Sanshodiol Sanshodiol belongs to the class of organic compounds known as 7, 9'-epoxylignans. These are lignans that contain the 7, 9'-epoxylignan skeleton, which consists of a tetrahydrofuran that carries a phenyl group, a methyl group, and a benzyl group at the 2-, 3-, 4-position, respectively. Sanshodiol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, sanshodiol is primarily located in the cytoplasm. Outside of the human body, sanshodiol can be found in herbs and spices. This makes sanshodiol a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 54854-91-0
VCID: VC20854813
InChI: InChI=1S/C20H22O6/c1-23-18-8-13(3-4-16(18)22)20-15(9-21)14(10-24-20)6-12-2-5-17-19(7-12)26-11-25-17/h2-5,7-8,14-15,20-22H,6,9-11H2,1H3
SMILES: COC1=C(C=CC(=C1)C2C(C(CO2)CC3=CC4=C(C=C3)OCO4)CO)O
Molecular Formula: C20H22O6
Molecular Weight: 358.4 g/mol

Sanshodiol

CAS No.: 54854-91-0

Cat. No.: VC20854813

Molecular Formula: C20H22O6

Molecular Weight: 358.4 g/mol

* For research use only. Not for human or veterinary use.

Sanshodiol - 54854-91-0

Specification

Description Sanshodiol belongs to the class of organic compounds known as 7, 9'-epoxylignans. These are lignans that contain the 7, 9'-epoxylignan skeleton, which consists of a tetrahydrofuran that carries a phenyl group, a methyl group, and a benzyl group at the 2-, 3-, 4-position, respectively. Sanshodiol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, sanshodiol is primarily located in the cytoplasm. Outside of the human body, sanshodiol can be found in herbs and spices. This makes sanshodiol a potential biomarker for the consumption of this food product.
CAS No. 54854-91-0
Molecular Formula C20H22O6
Molecular Weight 358.4 g/mol
IUPAC Name 4-[4-(1,3-benzodioxol-5-ylmethyl)-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenol
Standard InChI InChI=1S/C20H22O6/c1-23-18-8-13(3-4-16(18)22)20-15(9-21)14(10-24-20)6-12-2-5-17-19(7-12)26-11-25-17/h2-5,7-8,14-15,20-22H,6,9-11H2,1H3
Standard InChI Key GRYMYKQGSSTJBA-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)C2C(C(CO2)CC3=CC4=C(C=C3)OCO4)CO)O
Canonical SMILES COC1=C(C=CC(=C1)C2C(C(CO2)CC3=CC4=C(C=C3)OCO4)CO)O
Appearance Powder
Melting Point 140-141°C

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